molecular formula C12H12ClF3O3 B7902647 Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate

Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate

Cat. No.: B7902647
M. Wt: 296.67 g/mol
InChI Key: RXPXGLNDGOYIBZ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate is an organic compound with the molecular formula C12H12ClF3O3 . This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and an ethyl ester group attached to a phenoxypropanoate backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethyl ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxypropanoates.

    Oxidation: Formation of 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoic acid.

    Reduction: Formation of 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanol.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate has the molecular formula C12H12ClF3O3C_{12}H_{12}ClF_3O_3 and a molecular weight of approximately 296.67 g/mol. It belongs to the class of aryloxyphenoxypropionates, characterized by a phenoxy group with chlorine and trifluoromethyl substitutions, which enhance its biological activity and specificity against certain weed species while minimizing phytotoxicity to broadleaf crops.

Primary Application: Selective Herbicide

The primary application of this compound is as a selective herbicide in agriculture. It exhibits significant herbicidal activity against grass weeds while being safe for broadleaf crops. Its mechanism of action involves the inhibition of specific enzymatic pathways crucial for plant growth, leading to the cessation of growth and eventual death of targeted weed species.

Research Insights and Case Studies

Recent studies have focused on the interactions of this compound with various biological systems. These investigations are crucial for assessing the safety and efficacy of the compound in agricultural practices and environmental contexts.

Case Study Example : A field trial conducted to evaluate the effectiveness of this compound in controlling specific grass weeds demonstrated a significant reduction in weed biomass while maintaining crop yield, highlighting its potential as a valuable tool in sustainable agriculture.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • 2,3-dichloro-5-(trifluoromethyl)pyridine
  • 3-chloro-5-(trifluoromethyl)picolinic acid ethyl ester

Uniqueness

Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate is unique due to its phenoxypropanoate backbone, which imparts distinct chemical properties compared to similar compounds with pyridine or picolinic acid backbones. This uniqueness makes it valuable in specific applications where its structural features are advantageous.

Biological Activity

Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate is a compound of increasing interest in agricultural and pharmaceutical research due to its unique chemical structure and biological properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12ClF3O3C_{12}H_{12}ClF_3O_3 and a molecular weight of approximately 296.67 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively, while the chloro group can form covalent bonds with nucleophilic sites on target molecules.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product can be purified through recrystallization or column chromatography.

Industrial Production

In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors and optimized reaction conditions ensure consistent quality and scalability of the compound.

Herbicidal Properties

This compound is primarily recognized for its herbicidal activity , particularly against grass weeds. Its mechanism involves inhibiting specific enzymatic pathways in plants, leading to growth cessation and eventual death of target species. Notably, it exhibits low toxicity to non-target plants, making it suitable for integrated weed management strategies.

The compound's mechanism of action is characterized by its interaction with specific molecular targets, such as enzymes or receptors involved in plant growth regulation. The trifluoromethyl group increases binding affinity through enhanced hydrophobic interactions, while the phenoxy moiety may participate in hydrogen bonding and π-π interactions.

Research Findings

Recent studies have focused on the compound's interactions with various biological systems:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes critical for plant growth, demonstrating its potential as a selective herbicide.
  • Comparative Studies : The compound has been compared with other herbicides within the aryloxyphenoxypropionate class, showing unique selectivity profiles that enhance its application in agriculture .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Haloxyfop-etotylContains trifluoromethyl groupBroader spectrum of weed control
Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoateSimilar phenoxy structure but different positionSelective against different weed species
FluroxypyrContains a pyridine ringEffective against resistant weed populations

Case Studies

  • Field Trial Evaluations : Field trials have demonstrated that this compound effectively controls specific grass weeds without harming broadleaf crops. This selectivity is crucial for maintaining crop yields while managing weed populations.
  • Laboratory Studies : Laboratory studies have shown that the compound inhibits the growth of target weeds at lower concentrations compared to other herbicides, indicating a potentially lower environmental impact due to reduced application rates.

Properties

IUPAC Name

ethyl 3-[2-chloro-5-(trifluoromethyl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O3/c1-2-18-11(17)5-6-19-10-7-8(12(14,15)16)3-4-9(10)13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPXGLNDGOYIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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